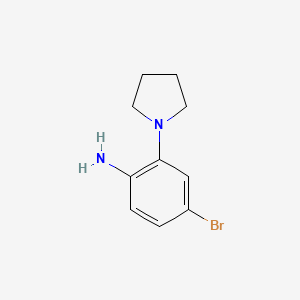

4-Bromo-2-(pyrrolidin-1-YL)aniline

Description

4-Bromo-2-(pyrrolidin-1-yl)aniline (CAS: 802841-82-3 ) is a brominated aniline derivative featuring a pyrrolidine substituent at the 2-position and a bromine atom at the 4-position of the aromatic ring. Its molecular formula is C₁₀H₁₃BrN₂, with a calculated molecular weight of 257.13 g/mol. The compound is commercially available in quantities ranging from 100 mg to 5 g, highlighting its utility in pharmaceutical and fine chemical research .

Properties

IUPAC Name |

4-bromo-2-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPVJRQTPASIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Bromo-2-(pyrrolidin-1-yl)aniline typically involves the following steps:

Nitration of Aniline: Aniline is first nitrated to introduce a nitro group at the desired position.

Bromination: The nitrated aniline is then brominated to introduce a bromine atom at the 4-position.

Reduction: The nitro group is reduced to an amine group.

Pyrrolidine Substitution: Finally, the amine group is reacted with pyrrolidine to form the desired compound.

Industrial Production Methods:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4-Bromo-2-(pyrrolidin-1-yl)aniline can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of various reduced derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry:

4-Bromo-2-(pyrrolidin-1-yl)aniline is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new materials with specific properties.

Biology:

In biological research, this compound is used to study the effects of brominated aniline derivatives on biological systems. It is also used in the synthesis of biologically active molecules.

Medicine:

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(pyrrolidin-1-yl)aniline depends on its specific application. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes, receptors, or DNA. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound towards its target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 4-Bromo-2-(pyrrolidin-1-yl)aniline with key analogs, emphasizing differences in substituents, molecular weight, and applications:

Key Comparative Insights

Electronic Effects and Reactivity

- Pyrrolidine vs. Pyridine-Imine : The pyrrolidine group in the parent compound enhances basicity (pKa ~10–11) compared to the pyridine-imine analog, which exhibits π-acidic character due to the imine group . This difference influences their reactivity in electrophilic substitution or metal-catalyzed reactions.

- Bromine vs. Chlorine : The bromine atom in the parent compound offers superior leaving-group ability compared to chlorine in analogs like 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline , making it more reactive in Suzuki-Miyaura couplings .

Solubility and Physicochemical Properties

- The ethoxy-pyrrolidine analog (C₁₂H₁₇BrN₂O ) demonstrates improved aqueous solubility due to its oxygen atom, whereas the parent compound is more lipophilic, favoring organic-phase reactions .

- The styrenyl-substituted analog (C₁₄H₁₂BrN ) exhibits reduced solubility in polar solvents but enhanced compatibility with hydrophobic matrices in polymer chemistry .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The parent compound is a precursor to kinase inhibitors and GPCR modulators, where the pyrrolidine group aids in achieving optimal pharmacokinetic profiles .

- Agrochemicals : Chloropyrimidine analogs (e.g., 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline ) are prioritized for herbicidal activity due to their electron-withdrawing substituents .

- Materials Science: Styrenyl-substituted anilines serve as monomers for conductive polymers, leveraging their extended π-systems .

Biological Activity

4-Bromo-2-(pyrrolidin-1-YL)aniline is an organic compound characterized by a bromine atom at the para position of an aniline ring, with a pyrrolidine group attached at the ortho position. Its chemical formula is C10H13BrN2, with a molecular weight of approximately 241.13 g/mol. This compound belongs to the class of substituted anilines, which are known for their diverse applications in medicinal chemistry and material science. The biological activity of this compound has been studied in various contexts, particularly in relation to its potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Where:

- C6H4(Br) represents the brominated aniline component.

- C3H7N represents the pyrrolidine moiety.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in modulating various cellular pathways. It has been shown to interact with multiple biological targets, influencing enzyme activity and cellular functions.

Key Biological Activities:

- Anti-inflammatory Properties : The compound may regulate genes involved in inflammatory responses, particularly through modulation of transcription factors such as NF-kappa-B and AP-1 pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-negative pathogens, positioning it as a candidate for further development in treating infections .

- Cellular Pathway Modulation : It has been observed to influence lipid metabolism and may play a role in metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 4-Bromo-2-(morpholin-1-YL)aniline | Morpholine ring instead of pyrrolidine | Different steric and electronic effects |

| 5-Bromo-2-(pyrrolidin-1-YL)aniline | Bromine at the 5-position | Altered reactivity and biological activity |

| 4-Bromo-3-(pyrrolidin-1-YL)aniline | Bromine at the 3-position | Variations in interaction profiles |

This table highlights how the specific positioning of substituents affects biological interactions and potential therapeutic applications.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

- Study on Inflammatory Response Modulation : A study demonstrated that compounds similar to this compound could inhibit the activation of NF-kappa-B, leading to reduced expression of pro-inflammatory cytokines in vitro.

- Antimicrobial Efficacy : In vitro assays showed that derivatives of this compound exhibited significant antibacterial activity against E. coli and Klebsiella pneumoniae, suggesting its potential use as a new antibiotic agent .

- Metabolic Regulation : Research indicates that this compound may influence lipid metabolism pathways, which could have implications for treating metabolic disorders like obesity and diabetes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.